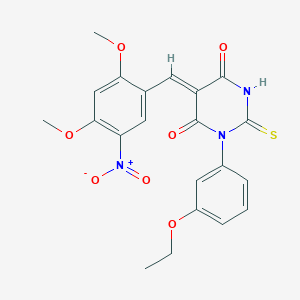![molecular formula C14H21NO3 B5092480 [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5092480.png)
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, also known as DMPEA, is a psychoactive compound that belongs to the class of phenethylamines. This compound has gained significant attention due to its potential use in scientific research.
Mechanism of Action
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol's binding to this receptor results in the activation of signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been found to have various biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has also been found to have psychoactive effects such as altered perception, mood, and cognition.
Advantages and Limitations for Lab Experiments
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has several advantages for use in scientific research. It has a high potency and can be used in small doses, making it cost-effective. Additionally, [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has a short half-life, allowing for precise control over the duration of its effects. However, [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol also has some limitations, including its potential for abuse and the need for specialized equipment and training to handle it safely.
Future Directions
There are several future directions for research on [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. Additionally, further investigation into the mechanism of action of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol could lead to the development of new treatments for various neurological disorders. Finally, research on the potential long-term effects of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol use could provide valuable insights into its safety and potential risks.
Conclusion
In conclusion, [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, or [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, is a psychoactive compound that has gained significant attention for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol could provide valuable insights into its potential therapeutic uses and risks.
Synthesis Methods
The synthesis of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol involves the reaction of 2,3-dimethoxybenzaldehyde with pyrrolidine and formaldehyde. This reaction results in the formation of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, which can then be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used in various scientific research studies due to its potential as a psychoactive compound. It has been found to have similar effects to other phenethylamines such as mescaline and MDMA. [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used in studies investigating the effects of psychoactive compounds on the brain and behavior.
properties
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-7-3-5-11(14(13)18-2)9-15-8-4-6-12(15)10-16/h3,5,7,12,16H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZUCBZHCOSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)
![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5092486.png)